Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- is a complex organic compound that features a cyclohexanone core with an acetyloxy methyl group and a naphthalenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexanone Core: Cyclohexanone is prepared through the oxidation of cyclohexanol using oxidizing agents such as sodium hypochlorite or chromic acid.
Introduction of the Acetyloxy Methyl Group: The acetyloxy methyl group can be introduced via esterification. This involves reacting cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Attachment of the Naphthalenyl Group: The naphthalenyl group is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The acetyloxy group may undergo hydrolysis, releasing acetic acid and the active naphthalenyl derivative, which can then interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 4-methyl-: Similar in structure but lacks the acetyloxy and naphthalenyl groups.
Cyclohexanone, 4-ethyl-: Similar but with an ethyl group instead of the acetyloxy and naphthalenyl groups.
Cyclohexanone, 4-phenyl-: Contains a phenyl group instead of the naphthalenyl group.
Uniqueness
Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- is unique due to the presence of both the acetyloxy methyl and naphthalenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
56327-09-4 |
---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(1-naphthalen-1-yl-4-oxocyclohexyl)methyl acetate |
InChI |
InChI=1S/C19H20O3/c1-14(20)22-13-19(11-9-16(21)10-12-19)18-8-4-6-15-5-2-3-7-17(15)18/h2-8H,9-13H2,1H3 |
InChI Key |
MIAIPHHXBHUZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(CCC(=O)CC1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.